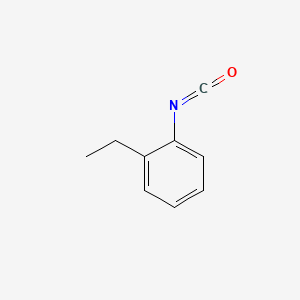

2-Ethylphenyl isocyanate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFNUQWYLXXSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342640 | |

| Record name | 2-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40411-25-4 | |

| Record name | 2-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethylphenyl isocyanate synthesis routes

An In-Depth Technical Guide to the Synthesis of 2-Ethylphenyl Isocyanate

For professionals in chemical research and drug development, the synthesis of isocyanates is a fundamental process, given their role as critical intermediates in the creation of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound, with its specific steric and electronic properties, presents unique synthetic challenges and opportunities. This guide provides a detailed exploration of the principal synthetic routes to this compound, grounded in established chemical principles and supported by contemporary research. We will delve into the causality behind methodological choices, offering field-proven insights for practical application.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the traditional, industrial-scale phosgenation route and several phosgene-free alternatives. The choice of method is often dictated by the desired scale, available starting materials, and, critically, safety and environmental considerations. The primary precursor for most routes is a derivative of 2-ethylbenzene, which is transformed to introduce the requisite nitrogen functionality before the final isocyanate formation.

Caption: Key synthetic pathways to this compound.

The Phosgenation Route: The Industrial Standard

The reaction of a primary amine with phosgene (COCl₂) remains the most significant industrial method for isocyanate production due to its efficiency and high yields[1]. The substrate for this process is 2-ethylaniline.

Mechanism and Rationale: The process is typically conducted in a two-stage, "cold-hot" sequence to maximize yield and minimize the formation of urea byproducts[1].

-

Cold Phosgenation (0–70°C): 2-Ethylaniline, dissolved in an inert solvent like toluene or o-dichlorobenzene, is reacted with a solution of phosgene. This stage primarily forms 2-ethylcarbamoyl chloride and 2-ethylaniline hydrochloride[1]. The lower temperature is crucial to control the highly exothermic reaction and prevent the newly formed isocyanate from reacting with the starting amine to form undesired N,N'-bis(2-ethylphenyl)urea.

-

Hot Phosgenation (80–200°C): The slurry from the first stage is heated. At elevated temperatures, the 2-ethylcarbamoyl chloride eliminates hydrogen chloride (HCl) to yield this compound. The amine hydrochloride also reacts with excess phosgene at these temperatures to produce the target isocyanate[1].

Caption: The two-stage phosgenation process for isocyanate synthesis.

Trustworthiness Note: While efficient, this route's reliance on the extremely toxic and corrosive phosgene gas necessitates stringent safety protocols and specialized equipment, making it unsuitable for most laboratory settings[2][3].

Phosgene-Free Synthesis: Rearrangement Reactions

To circumvent the hazards of phosgene, several classical rearrangement reactions provide reliable pathways to isocyanates from carboxylic acid derivatives. These methods are particularly valuable for lab-scale and fine chemical synthesis. The common thread among them is the formation of an isocyanate intermediate through a 1,2-migration of an aryl group to an electron-deficient nitrogen atom.

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the expulsion of nitrogen gas[4][5]. It is a highly reliable method that often allows for the isolation of the isocyanate product[6].

Mechanism: The reaction proceeds through a concerted mechanism where the 2-ethylphenyl group migrates from the carbonyl carbon to the nitrogen simultaneously with the loss of N₂. This concerted pathway is favored as it avoids the formation of a discrete, high-energy acyl nitrene intermediate[4][7]. The migration occurs with full retention of the substituent's stereochemical configuration[4].

Caption: Synthetic workflow for the Curtius rearrangement.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

-

Step 1: Synthesis of 2-Ethylbenzoyl Chloride. In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-ethylbenzoic acid. Add thionyl chloride (SOCl₂) (approx. 1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until gas evolution ceases. The excess thionyl chloride can be removed by distillation to yield the crude 2-ethylbenzoyl chloride, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 2-Ethylbenzoyl Azide. Dissolve the crude 2-ethylbenzoyl chloride in an inert solvent like acetone or toluene. In a separate flask, dissolve sodium azide (NaN₃) (approx. 1.2 equivalents) in a minimal amount of water and add it to the acyl chloride solution. Stir the biphasic mixture vigorously at 0-10°C for 1-2 hours. After the reaction is complete, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Caution: Acyl azides can be explosive and should be handled with care, avoiding heat and friction. It is best to use them immediately in the next step.

-

Step 3: Rearrangement to this compound. Carefully add the dried organic solution containing the 2-ethylbenzoyl azide to a flask containing a high-boiling, inert solvent (e.g., toluene or diphenyl ether). Heat the solution gently (typically 60-100°C)[7]. Vigorous evolution of nitrogen gas will be observed. After the gas evolution subsides, continue heating for another 30-60 minutes to ensure the reaction is complete. The resulting solution contains this compound, which can be purified by fractional distillation under reduced pressure.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate[8][9]. The starting material for this route is 2-ethylbenzamide.

Mechanism: The reaction is initiated by treating 2-ethylbenzamide with bromine (or sodium hypobromite, formed in situ from Br₂ and NaOH)[8]. The base deprotonates the amide, which then reacts with bromine to form an N-bromoamide. A second deprotonation generates an anion, which rearranges: the 2-ethylphenyl group migrates to the nitrogen, displacing the bromide ion to form the isocyanate[10]. Under the typical aqueous basic conditions, the isocyanate is rapidly hydrolyzed to a carbamic acid, which decarboxylates to 2-ethylaniline[9]. To isolate the isocyanate, the reaction conditions must be modified to be anhydrous.

The Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid, or more commonly an activated O-acyl derivative, into an isocyanate[11][12]. The required precursor is O-acylated 2-ethylbenzohydroxamic acid.

Mechanism: The reaction requires the activation of the hydroxamic acid's hydroxyl group to create a better leaving group (e.g., by acylation)[13]. A base then removes the acidic N-H proton. The resulting anion undergoes a concerted rearrangement, similar to the Curtius and Hofmann mechanisms, where the 2-ethylphenyl group migrates to the nitrogen, expelling a carboxylate anion and forming the isocyanate[13]. Recent advancements have shown methods that can proceed from the unactivated hydroxamic acid using nitrile solvents and a catalytic base[14].

Catalytic Carbonylation Routes

Modern synthetic efforts focus on developing greener, catalytic alternatives to both phosgene and the stoichiometric reagents used in classical rearrangements.

Reductive Carbonylation of 1-Ethyl-2-nitrobenzene

A promising phosgene-free route is the catalytic carbonylation of aromatic nitro compounds[15]. In this process, 1-ethyl-2-nitrobenzene is reacted with carbon monoxide (CO) in the presence of a transition metal catalyst, such as rhodium or palladium complexes[16][17].

Causality: The catalyst facilitates the reduction of the nitro group and the insertion of carbon monoxide in a complex catalytic cycle to form the isocyanate directly. While this method is highly atom-economical, it often requires high pressures and temperatures, and catalyst performance can be sensitive to substrates and conditions[15].

Dehydrative Carboxylation of 2-Ethylaniline with CO₂

An emerging green alternative uses carbon dioxide as a C1 source instead of the toxic CO or phosgene[2]. 2-Ethylaniline is reacted with CO₂ in the presence of a base to form a carbamic acid intermediate. This intermediate is then dehydrated using a suitable agent to yield this compound[2]. This approach is conducted under mild conditions and represents a significant step towards sustainable isocyanate synthesis.

Comparative Analysis of Synthesis Routes

The optimal choice of a synthetic route depends on a balance of factors including scale, safety, cost, and available equipment.

| Synthesis Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Phosgenation | 2-Ethylaniline | Phosgene (COCl₂) | High yield, efficient for large scale[1] | Extremely toxic reagent, corrosive byproduct (HCl), requires specialized equipment[2][3] |

| Curtius Rearrangement | 2-Ethylbenzoic Acid | SOCl₂, NaN₃ | Good yield, reliable, phosgene-free, isocyanate can be isolated[4][6] | Use of potentially explosive azide intermediate, multi-step process[18] |

| Hofmann Rearrangement | 2-Ethylbenzamide | Br₂, NaOH | Readily available starting material, one-pot potential[8] | Isocyanate often hydrolyzed in situ, requires anhydrous conditions for isolation[10] |

| Lossen Rearrangement | 2-Ethylbenzoic Acid | Hydroxylamine, activating agent, base | Phosgene-free, mild conditions possible with modern methods[13][14] | Multi-step preparation of precursor, often requires stoichiometric activators[11] |

| Reductive Carbonylation | 1-Ethyl-2-nitrobenzene | CO, Transition Metal Catalyst | High atom economy, "green" potential[15] | Requires high pressure/temperature, catalyst optimization can be complex[16][17] |

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways. The traditional phosgenation of 2-ethylaniline remains the industrial mainstay for bulk production, prized for its efficiency but burdened by the extreme toxicity of its key reagent. For laboratory and fine chemical applications, the Curtius rearrangement of 2-ethylbenzoyl azide offers a robust and reliable phosgene-free alternative, allowing for the direct formation and isolation of the isocyanate. The Hofmann and Lossen rearrangements provide additional classical routes from amide and hydroxamic acid precursors, respectively. Looking forward, catalytic methods , such as the reductive carbonylation of 1-ethyl-2-nitrobenzene, represent the future of isocyanate synthesis, promising more sustainable and environmentally benign processes. The selection of a specific route requires a careful, expert evaluation of scale, safety infrastructure, and the overall synthetic goal.

References

- BenchChem. (2025). Application of Flow Chemistry in the Synthesis of 2-Ethylbenzamide. BenchChem.

- Grokipedia. (n.d.). Lossen rearrangement. Grokipedia.

- ChemistryViews. (2017). Replacing Phosgene with CO2. ChemistryViews.

- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

- Google Patents. (n.d.). US4070391A - Process for producing isocyanate from nitro compounds and carbon monoxide using rhodium oxide catalysts. Google Patents.

- Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps.

- Alfa Chemistry. (n.d.). Curtius Rearrangement. Alfa Chemistry.

- Biosynth. (n.d.). 2-Ethylbenzamide | 67832-97-7 | SCA83297. Biosynth.

- Wikipedia. (n.d.). Lossen rearrangement. Wikipedia.

- Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia.

- Alfa Chemistry. (n.d.). Lossen Rearrangement. Alfa Chemistry.

- ACS Publications. (n.d.). Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. ACS Publications.

- Wikipedia. (n.d.). Curtius rearrangement. Wikipedia.

- ResearchGate. (2025). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate.

- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. NROChemistry.

- Allen. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Allen.

- Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps.

- ACS Publications. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry.

- NIH. (n.d.). How To Get Isocyanate?. PubMed Central.

- Google Patents. (n.d.). EP0004224A1 - Process for the preparation of isocyanates from nitro compounds. Google Patents.

- Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine.

Sources

- 1. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 2. Replacing Phosgene with CO2 - ChemistryViews [chemistryviews.org]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. US4070391A - Process for producing isocyanate from nitro compounds and carbon monoxide using rhodium oxide catalysts - Google Patents [patents.google.com]

- 17. EP0004224A1 - Process for the preparation of isocyanates from nitro compounds - Google Patents [patents.google.com]

- 18. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylphenyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethylphenyl isocyanate (CAS No: 40411-25-4), a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its chemical identity, physical characteristics, reactivity profile, and spectroscopic signature. Detailed experimental protocols for the determination of its fundamental properties are provided, underpinned by an emphasis on the causality behind methodological choices. All data is presented with authoritative grounding and comprehensive references to ensure scientific integrity.

Introduction and Chemical Identity

This compound, with the molecular formula C₉H₉NO, is an aromatic isocyanate characterized by the presence of a highly reactive isocyanate (-N=C=O) functional group and an ethyl substituent at the ortho position of the benzene ring.[1][2][3] This unique substitution pattern imparts specific steric and electronic effects that influence its reactivity and physical properties, making a thorough understanding of these characteristics crucial for its effective application in complex synthetic pathways.

The isocyanate group is a powerful electrophile, rendering the molecule susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and water. This reactivity is the cornerstone of its utility in the formation of urethanes, ureas, and other valuable adducts. The ortho-ethyl group, in particular, introduces steric hindrance around the reactive isocyanate moiety, which can modulate its reaction kinetics compared to its meta and para isomers or the unsubstituted phenyl isocyanate.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | 1-ethyl-2-isocyanatobenzene[2][3] |

| Synonyms | o-Ethylphenyl isocyanate, Benzene, 1-ethyl-2-isocyanato- |

| CAS Number | 40411-25-4[1][2][3] |

| Molecular Formula | C₉H₉NO[1][2][3] |

| Molecular Weight | 147.18 g/mol [1][2][3] |

| InChI Key | ZVFNUQWYLXXSJM-UHFFFAOYSA-N[1][3] |

| SMILES | CCC1=CC=CC=C1N=C=O[1][3] |

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound are summarized in Table 2. These parameters are essential for process design, safety assessments, and the selection of appropriate analytical techniques.

Table 2: Core Physicochemical Data

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.043 g/cm³ at 25 °C[1] |

| Boiling Point | 56 °C at 3 mmHg[1] |

| Flash Point | 78 °C (172 °F)[1] |

| Refractive Index | 1.528 at 20 °C[1] |

| Purity | Typically ≥97% or ≥99%[1][3] |

| Sensitivity | Moisture sensitive[1] |

Solubility Profile

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Alcohols (Methanol, Ethanol) | Soluble (with reaction) | The isocyanate group will react with the hydroxyl group of the alcohol. |

| Ethers (Diethyl ether, THF) | Soluble | Good solubility is expected due to favorable dipole-dipole interactions. |

| Chlorinated Solvents (DCM, Chloroform) | Soluble | The aromatic nature and overall polarity are compatible with these solvents. |

| Aromatic Hydrocarbons (Toluene, Benzene) | Soluble | "Like dissolves like" principle; the aromatic ring of the solute interacts favorably with the aromatic solvent. |

| Ketones (Acetone, MEK) | Soluble | The polar nature of the ketone carbonyl group allows for good solvation. |

| Apolar Alkanes (Hexane, Heptane) | Sparingly Soluble | The polarity of the isocyanate group limits solubility in highly nonpolar solvents. |

| Water | Insoluble (with reaction) | The hydrophobic nature of the molecule and its rapid reaction with water to form an unstable carbamic acid and subsequently a urea derivative prevent dissolution. |

Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic character of the isocyanate carbon. The general order of reactivity with common nucleophiles is: primary amines > secondary amines > alcohols > water.

Caption: Reactivity pathways of this compound.

Reaction with Nucleophiles

-

Amines: The reaction with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction forms the basis for many polyurea polymer systems.

-

Alcohols: The reaction with alcohols produces urethanes (carbamates). This reaction is generally slower than with amines and is often catalyzed by tertiary amines or organotin compounds. The ortho-ethyl group on this compound will sterically hinder the approach of the alcohol, leading to a slower reaction rate compared to phenyl isocyanate.

-

Water: this compound reacts with water to form an unstable carbamic acid, which then decomposes to 2-ethylaniline and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea. This moisture sensitivity necessitates handling under anhydrous conditions to prevent unwanted side reactions and product degradation.

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also sensitive to heat and light, which can promote polymerization. For long-term storage, refrigeration is recommended.

Experimental Methodologies

The determination of the physicochemical properties of this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring its key physical constants.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases, and the liquid is drawn back into the capillary, is recorded as the boiling point.

Procedure:

-

Fill a small test tube to a depth of approximately 1-2 cm with this compound.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube ensures uniform heating of the oil via convection.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.

Principle: Density is defined as mass per unit volume. The mass of the liquid that exactly fills the known volume of the pycnometer is measured, and the density is calculated.

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Insert the stopper carefully, allowing excess liquid to emerge from the capillary in the stopper.

-

Wipe the outside of the pycnometer dry and weigh it again. Record the mass (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The volume of the pycnometer (V) is typically provided by the manufacturer or can be determined by calibration with a liquid of known density (e.g., deionized water).

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Principle: An Abbe refractometer measures the critical angle of total internal reflection at the interface between a prism of high refractive index and the liquid sample. This critical angle is directly related to the refractive index of the sample.

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark region.

-

If a colored band is visible at the borderline, adjust the compensator dial to achieve a sharp, achromatic borderline.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index from the scale. Record the temperature at which the measurement is made, as refractive index is temperature-dependent.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong, sharp absorption band of the isocyanate group.

Predicted IR Data:

-

~2270-2250 cm⁻¹ (strong, sharp): N=C=O asymmetric stretching vibration. This is the most characteristic peak for isocyanates.

-

~3060-3010 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2970-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl group.

-

~1600, 1490 cm⁻¹ (medium to weak): Aromatic C=C ring stretching.

-

~750 cm⁻¹ (strong): C-H out-of-plane bending, indicative of ortho-disubstitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz):

-

δ ~7.4-7.1 ppm (m, 4H): Aromatic protons. The ortho-substitution will lead to a complex multiplet.

-

δ ~2.7 ppm (q, J ≈ 7.5 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group, quartet due to coupling with the methyl protons.

-

δ ~1.2 ppm (t, J ≈ 7.5 Hz, 3H): Methyl protons (-CH₃) of the ethyl group, triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz):

-

δ ~138 ppm: Aromatic carbon bearing the ethyl group.

-

δ ~130-126 ppm: Other aromatic carbons.

-

δ ~125 ppm: Aromatic carbon bearing the isocyanate group.

-

δ ~124 ppm: Isocyanate carbon (-N=C=O).

-

δ ~25 ppm: Methylene carbon (-CH₂) of the ethyl group.

-

δ ~15 ppm: Methyl carbon (-CH₃) of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS Fragmentation Pattern (Electron Ionization):

-

m/z 147 (M⁺): Molecular ion peak.

-

m/z 119: Loss of CO from the isocyanate group ([M-CO]⁺).

-

m/z 118: Loss of the ethyl group ([M-C₂H₅]⁺).

-

m/z 91: Tropylium ion, a common fragment for ethylbenzene derivatives.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe skin and eye irritation.[1][2]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed and under an inert atmosphere.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. A thorough understanding of its chemical identity, physical constants, solubility, reactivity, and spectroscopic characteristics is paramount for its safe and effective use in research and development. The experimental protocols outlined herein provide a robust framework for the verification of these properties, ensuring the high standards of scientific integrity required in the fields of chemical synthesis and drug discovery.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583486, this compound.

Sources

An In-Depth Technical Guide to 2-Ethylphenyl Isocyanate (CAS No. 40411-25-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylphenyl isocyanate is an aromatic isocyanate that serves as a versatile reagent and building block in organic synthesis. Its chemical reactivity, primarily centered around the highly electrophilic isocyanate group, makes it a valuable tool for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, applications in drug discovery and medicinal chemistry, and essential safety and handling information. The content is structured to provide not only procedural steps but also the underlying scientific principles to empower researchers in their experimental design and execution.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 40411-25-4 | [1][2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.043 g/mL at 25 °C | [1] |

| Boiling Point | 211-213 °C at 760 mmHg | [1] |

| Flash Point | 87 °C | [1] |

| Refractive Index | 1.528 | [1] |

| Solubility | Reacts with water. Soluble in many organic solvents like toluene, THF, and chlorinated solvents. | [1] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several established methods for isocyanate formation. The choice of method often depends on the available starting materials, scale of the reaction, and safety considerations. Two primary routes are the phosgenation of 2-ethylaniline and the Curtius rearrangement of 2-ethylbenzoyl azide.

Method 1: Phosgenation of 2-Ethylaniline

This is a common industrial method for isocyanate synthesis.[3] It involves the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene. The reaction proceeds in two stages: an initial "cold phosgenation" to form a carbamoyl chloride, followed by a "hot phosgenation" to eliminate HCl and form the isocyanate.[3]

Reaction Scheme:

Caption: Synthesis of this compound via Curtius Rearrangement.

Experimental Protocol (Illustrative Laboratory Scale):

-

Safety Note: Acyl azides are potentially explosive and should be handled with care. It is advisable to use them in solution and avoid isolation of the pure azide whenever possible. All operations should be conducted behind a safety shield.

-

Formation of Acyl Chloride: 2-Ethylbenzoic acid (1 equivalent) is converted to its corresponding acyl chloride by refluxing with thionyl chloride (SOCl₂) or treating with oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF. After the reaction is complete, the excess reagent and solvent are removed under reduced pressure.

-

Formation of Acyl Azide: The crude 2-ethylbenzoyl chloride is dissolved in a dry, aprotic solvent such as acetone or THF. The solution is cooled in an ice bath, and a solution of sodium azide (NaN₃, approximately 1.1-1.5 equivalents) in a minimal amount of water is added dropwise with vigorous stirring. The reaction is typically stirred at low temperature for a few hours.

-

Curtius Rearrangement: The acyl azide is often not isolated. The reaction mixture containing the azide is carefully heated in an inert solvent (e.g., toluene). As the solution is heated, nitrogen gas evolves, and the rearrangement to this compound occurs. The progress of the reaction can be monitored by the cessation of gas evolution and by IR spectroscopy.

-

Work-up and Purification: After the rearrangement is complete, the reaction mixture is filtered to remove any inorganic salts. The solvent is then removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Reactivity and Applications in Drug Discovery and Medicinal Chemistry

The isocyanate functional group is a powerful tool in medicinal chemistry due to its ability to react with a wide range of nucleophiles to form stable covalent bonds. This reactivity is harnessed to synthesize various classes of compounds, including ureas and carbamates, which are prevalent in many biologically active molecules. [4][5][6]

Formation of Urea and Carbamate Derivatives

This compound readily reacts with primary and secondary amines to form substituted ureas, and with alcohols or phenols to form carbamates. These reactions are typically high-yielding and proceed under mild conditions.

Caption: Key reactions of this compound in drug development.

The urea and carbamate moieties can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors. [4][5][6]

Applications in the Synthesis of Bioactive Molecules

While specific examples detailing the use of this compound in late-stage clinical candidates are not abundant in publicly available literature, its structural motif and reactivity profile suggest its utility in the following areas:

-

Enzyme Inhibitors: Urea derivatives are known to be effective inhibitors of various enzymes, including kinases and hydrolases. The 2-ethylphenyl group can provide favorable hydrophobic interactions within the active site of a target enzyme, while the urea linkage forms key hydrogen bonds. For instance, diaryl ureas are a well-established class of kinase inhibitors. [7]* Scaffolds for Combinatorial Chemistry: The straightforward and high-yielding nature of isocyanate reactions makes this compound an excellent building block for the creation of compound libraries for high-throughput screening. By reacting it with a diverse set of amines and alcohols, a large number of structurally related compounds can be rapidly synthesized to explore structure-activity relationships (SAR).

-

Synthesis of Heterocyclic Compounds: Isocyanates are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are a cornerstone of many pharmaceuticals. [8][9]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Category | Description | Precautionary Measures |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. |

| Skin and Eye Irritation | Causes skin irritation and serious eye irritation. | Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Individuals with known respiratory sensitivities should avoid handling this compound. Ensure adequate ventilation. |

| Moisture Sensitivity | Reacts with water to form an insoluble urea and release CO₂. | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware. |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, amines, alcohols, and strong bases.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis with significant potential in the fields of drug discovery and medicinal chemistry. Its ability to readily form ureas and carbamates makes it a key building block for creating libraries of compounds for biological screening and for the synthesis of targeted therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively and safely utilize this versatile reagent in their scientific endeavors.

References

- PubChem.

- Organic Chemistry Portal. Curtius Rearrangement. [Link]

- Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608.

- Wikipedia. Curtius rearrangement. [Link]

- Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Medi

- U.S. Patent 4,749,806.

- Organic Syntheses. Ethyl isocyanide. [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Le, H. V., et al. (2012).

- Toti, K. S., & Bisen, P. S. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(15), 1245-1265.

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.

- Semren, T., & Finel, M. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(4), 233-253.

- Sabtech Machine. Introduction to the Phosgenation Process for Amine--Basic Principles. [Link]

- Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(1), 319-322.

- Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]

- CN103145562A - N-ethyl aniline prepar

- Poirier, M. A., et al. (2015). Discovery of ethyl urea derivatives as inhibitors of islet amyloid polypeptide fibrillization and cytotoxicity. Bioorganic & medicinal chemistry letters, 25(20), 4489–4494.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- U.S. Patent 9,126,904.

- CN103333072B - Prepar

- Singh, P. P., et al. (2018). Synthesis of bioactive heterocycles using reusable heterogeneous catalyst HClO4–SiO2 under solvent-free conditions.

- Singh, U. P., & Bhat, H. R. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4757.

- Al-Hiari, Y. M., et al. (2013). Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. Monatshefte für Chemie-Chemical Monthly, 144(10), 1559-1564.

- Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical pharmacology, 63(9), 1599-1608.

- Ghorbani-Choghamarani, A., & Norouzi, M. (2007). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc, 2007(16), 238-245.

- Al-Ghorbani, M., et al. (2015). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 7(8), 147-153.

- Chavan, V. A., et al. (2021). Green Methods for the Synthesis of Bioactive Heterocycles. In Green Chemistry for Sustainable Development. IntechOpen.

- Asghari, S., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(5), 445–455.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 3. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of 2-Ethylphenyl Isocyanate

This guide provides a comprehensive analysis of the spectral data for 2-Ethylphenyl isocyanate (C₉H₉NO), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. A thorough understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and structural integrity throughout the research and development lifecycle. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental rationale.

Molecular Identity and Structure

This compound is an aromatic compound featuring an ethyl group and a highly reactive isocyanate group attached to a benzene ring at positions 1 and 2, respectively. This substitution pattern dictates the unique spectral characteristics detailed in this guide.

| Identifier | Value |

| IUPAC Name | 1-ethyl-2-isocyanatobenzene[1] |

| Molecular Formula | C₉H₉NO[1] |

| Molecular Weight | 147.17 g/mol [1] |

| CAS Number | 40411-25-4[1] |

| Canonical SMILES | CCC1=CC=CC=C1N=C=O[1] |

digraph "2_Ethylphenyl_isocyanate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ethyl1 [label="CH2"]; C_ethyl2 [label="CH3"]; N [label="N"]; C_iso [label="C"]; O_iso [label="O"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C_ethyl1 [pos="-2.1,1.2!"]; C_ethyl2 [pos="-3.5,1.2!"]; N [pos="2.8,0!"]; C_iso [pos="4.0,0!"]; O_iso [pos="5.2,0!"]; H3[pos="3.1,1.2!"]; H4[pos="2.1,3.3!"]; H5[pos="-0.7,3.3!"]; H6[pos="-1.4,0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- N; N -- C_iso [style=double]; C_iso -- O_iso [style=double]; C3 -- H3; C4 -- H4; C5 -- H5; C1 -- H6;

// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, ¹H NMR is essential to confirm the presence and connectivity of the ethyl group and the substitution pattern on the aromatic ring. The electron-withdrawing nature of the isocyanate group and the electron-donating nature of the ethyl group create a distinct set of chemical shifts for the aromatic protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks[2].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 or 400 MHz).

-

Acquisition: Acquire the spectrum at ambient temperature. Typical parameters include a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second[3].

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aliphatic region showing signals for the ethyl group, and the aromatic region for the phenyl protons.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | ~ 1.25 | Triplet (t) | 3H | ~ 7.6 |

| -CH₂- (Ethyl) | ~ 2.65 | Quartet (q) | 2H | ~ 7.6 |

| Ar-H (Aromatic) | ~ 7.0 - 7.4 | Multiplet (m) | 4H | - |

-

Ethyl Group: The methyl (-CH₃) protons appear as a triplet around 1.25 ppm due to coupling with the adjacent two methylene (-CH₂-) protons. The methylene protons appear as a quartet around 2.65 ppm due to coupling with the three methyl protons. This classic triplet-quartet pattern is a definitive indicator of an ethyl group.

-

Aromatic Protons: The four protons on the benzene ring appear as a complex multiplet between 7.0 and 7.4 ppm. The overlap of signals is due to the similar electronic environments and small differences in coupling constants between the ortho, meta, and para protons relative to the two substituents.

¹³C NMR Spectroscopy: The Carbon Skeleton

Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms within a molecule. It is particularly powerful for confirming the overall carbon framework and identifying carbons in specific functional groups. The isocyanate carbon (-N=C=O) is highly deshielded and gives a characteristic signal at the low-field end of the spectrum, serving as a key diagnostic peak[4].

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 75 or 100 MHz for a 300 or 400 MHz instrument, respectively).

-

Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A typical acquisition may involve a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope[3].

-

Processing: Fourier transform and phase correct the spectrum. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the nine carbon atoms (two aromatic carbons are equivalent by symmetry).

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl) | ~ 15 |

| -C H₂- (Ethyl) | ~ 25 |

| Ar-C (Aromatic, Unsubstituted) | ~ 125 - 130 (4 signals) |

| Ar-C (Substituted, C-Ethyl) | ~ 138 |

| Ar-C (Substituted, C-NCO) | ~ 132 |

| -N=C =O (Isocyanate) | ~ 129 |

-

Aliphatic Carbons: The methyl and methylene carbons of the ethyl group appear in the upfield region (~15 and ~25 ppm, respectively).

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.

-

Isocyanate Carbon: The carbon of the isocyanate group is a key feature. While typically found downfield, the sp-hybridized carbon of the N=C=O group in phenyl isocyanates is often observed around 125-135 ppm, sometimes as a broad signal[5]. Its precise location confirms the presence of this functional group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an exceptionally reliable technique for identifying the isocyanate group, which has a very strong and sharp asymmetric stretching vibration in a relatively clean region of the spectrum.

Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: Place one to two drops of neat (undiluted) this compound liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Place the ATR accessory in the sample compartment of an FT-IR spectrometer.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation and Analysis

The IR spectrum provides a molecular fingerprint, with the most diagnostic peak being that of the isocyanate group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 2270 - 2250 | -N=C=O Asymmetric Stretch | Very Strong, Sharp |

| ~ 3060 - 3010 | Aromatic C-H Stretch | Medium |

| ~ 2970 - 2850 | Aliphatic C-H Stretch | Medium |

| ~ 1600, 1480 | Aromatic C=C Bending | Medium to Strong |

-

Isocyanate Stretch: The most prominent feature is an intense, sharp absorption band between 2270 and 2250 cm⁻¹. This peak is definitive for the isocyanate functional group and its presence is a primary confirmation of the compound's identity[1].

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.

-

Aromatic Ring: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Principle & Rationale: Mass Spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method that generates a molecular ion (M⁺˙) and a series of characteristic fragment ions.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.

-

Separation: The vaporized sample travels through a GC column (e.g., a nonpolar HP-5 column), which separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Data Interpretation and Analysis

The mass spectrum confirms the molecular weight and reveals stable fragments that help elucidate the structure.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [M - CH₃]⁺ | Loss of a methyl radical |

| 119 | [M - C₂H₄]⁺˙ or [C₇H₅NO]⁺˙ | Loss of ethylene via rearrangement |

| 118 | [M - NCO]⁺˙ | Loss of the isocyanate group |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment |

-

Molecular Ion (M⁺˙): The peak at m/z 147 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 147.17 g/mol [1].

-

Key Fragments: The peak at m/z 132 arises from the loss of a methyl group (-15 Da) from the ethyl substituent. The prominent peak at m/z 119 is likely due to the loss of ethylene (-28 Da) via a McLafferty-type rearrangement, a common pathway for ortho-substituted ethylbenzenes[1]. This fragment corresponds to the mass of phenyl isocyanate, providing strong evidence for the core structure[6]. The peak at m/z 91 represents the stable tropylium ion, a hallmark of many ethylbenzene derivatives.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a robust and self-validating dataset for its unequivocal identification. The characteristic triplet-quartet signal in ¹H NMR confirms the ethyl group, the ¹³C NMR identifies the unique carbon skeleton including the isocyanate carbon, the intense IR absorption near 2260 cm⁻¹ provides definitive evidence of the isocyanate functional group, and mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques form the cornerstone of quality control and structural verification for this important chemical intermediate in scientific and industrial applications.

References

- This compound.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

- Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.Organic Process Research & Development, 20(3), 661–667.[Link]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.Compound Interest.[Link]

- phenyl isocyanate.MassBank, The Mass Spectrometry Society of Japan.[Link]

- Reich, H. J. 13C NMR Chemical Shifts.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-Ethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Reactivity of 2-Ethylphenyl Isocyanate

This compound (C₉H₉NO) is an aromatic monoisocyanate, a class of compounds characterized by a highly reactive isocyanate (-N=C=O) functional group attached to a benzene ring.[1] While the broader family of diisocyanates is well-known for its extensive use in the production of polyurethanes and the associated occupational health risks, the specific mechanistic details of individual monoisocyanates like this compound are less commonly documented in scientific literature.[2][3] This guide, therefore, provides a comprehensive overview of the core mechanism of action of this compound, grounded in the fundamental principles of isocyanate chemistry and toxicology. Due to the limited availability of research focused solely on the 2-ethylphenyl derivative, this document will draw upon established data from structurally analogous compounds, most notably phenyl isocyanate, to construct a scientifically robust and predictive mechanistic model.[4]

The primary toxicological concern associated with aromatic isocyanates is their capacity to act as potent sensitizers, leading to conditions such as occupational asthma and allergic contact dermatitis.[5][6] The central hypothesis underpinning this toxicity is the role of isocyanates as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The mechanism of action of this compound is, therefore, fundamentally a story of covalent modification of endogenous proteins, leading to the formation of novel antigens that trigger an immunological cascade. This guide will dissect this process from the initial chemical reaction to the downstream biological consequences, providing both theoretical understanding and practical methodologies for investigation.

Part 1: The Electrophilic Heart of the Isocyanate Group: Core Chemical Reactivity

The cornerstone of this compound's biological activity lies in the electrophilic nature of the carbon atom within the isocyanate (-N=C=O) functional group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of stable, covalent bonds with a variety of biological macromolecules.[7] This high reactivity is the initiating event in its mechanism of action.

The primary nucleophiles encountered in a biological system are the functional groups on amino acid residues of proteins. The most significant of these reactions are:

-

Reaction with Amine Groups: The free amine groups (-NH₂) found on the side chain of lysine residues and at the N-terminus of proteins readily attack the isocyanate carbon. This reaction results in the formation of a highly stable substituted urea linkage. This process is often referred to as carbamylation of the protein.[7]

-

Reaction with Hydroxyl Groups: The hydroxyl groups (-OH) on the side chains of amino acids such as serine, threonine, and tyrosine can also react with the isocyanate group, although generally less readily than primary amines. This reaction yields a carbamate (urethane) linkage.[8]

-

Reaction with Thiol Groups: The sulfhydryl group (-SH) of cysteine residues is another potential nucleophilic target, which upon reaction, forms a thiocarbamate adduct.

The general hierarchy of reactivity with biological nucleophiles is: primary amines > thiols > hydroxyls . This inherent chemical reactivity dictates which proteins and which specific amino acid residues are most likely to be modified by this compound upon exposure.

Caption: Proposed immunological pathway for isocyanate-induced sensitization.

Part 4: Methodologies for Elucidating the Mechanism of Action

To validate the proposed mechanism for this compound and identify its specific molecular targets, a series of well-established experimental protocols can be employed. These methods provide a self-validating system, moving from in vitro chemical reactivity to cellular responses and finally to in vivo outcomes.

Experimental Protocol 1: In Vitro Protein Adduct Formation and Identification

Objective: To confirm the covalent binding of this compound to a model protein and identify the specific amino acid residues modified.

Causality: This protocol directly tests the central hypothesis of haptenization. By using a well-characterized protein like Human Serum Albumin (HSA), we can confirm reactivity and map the "hotspots" for adduction, providing direct evidence of neo-antigen formation.

Methodology:

-

Incubation: Dissolve HSA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 mg/mL. Add this compound (dissolved in a minimal amount of an organic solvent like DMSO) to the protein solution at various molar ratios (e.g., 1:1, 10:1, 50:1 isocyanate:protein). Incubate at 37°C for 2-4 hours with gentle agitation.

-

Removal of Unreacted Isocyanate: Terminate the reaction and remove excess, unreacted isocyanate by extensive dialysis against the buffer or by using a desalting column.

-

Confirmation of Adduction (Mass Spectrometry):

-

Analyze the intact, dialyzed protein solution using high-resolution mass spectrometry (e.g., ESI-Q-TOF MS).

-

An increase in the molecular weight of the protein corresponding to the addition of one or more this compound molecules (147.17 Da each) confirms covalent binding.

-

-

Identification of Modification Sites (LC-MS/MS):

-

Take an aliquot of the modified HSA, denature it, and digest it into smaller peptides using a protease like trypsin.

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the HSA protein sequence, including a variable modification of +147.17 Da on all potential nucleophilic residues (K, S, T, Y, C, and N-terminus).

-

The identification of peptide fragments containing this mass shift will pinpoint the exact amino acid residues that were modified.

-

Experimental Protocol 2: Mouse Local Lymph Node Assay (LLNA)

Objective: To assess the sensitization potential of this compound in a validated in vivo model.

Causality: This protocol provides a quantitative measure of the immunological response (lymphocyte proliferation in the draining lymph node) triggered by the chemical, directly linking exposure to the initiation of a cellular immune response.

Methodology:

-

Animal Model: Use CBA/J mice, a standard strain for this assay.

-

Application: Prepare a dilution series of this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1). For three consecutive days, apply 25 µL of the test substance, vehicle control, or a positive control to the dorsum of each ear of the mice.

-

Proliferation Measurement: Five days after the first application, inject the mice intravenously with ³H-thymidine or BrdU to label proliferating cells.

-

Tissue Collection: Euthanize the mice after a few hours and excise the auricular lymph nodes draining the ears.

-

Quantification:

-

For ³H-thymidine: Prepare a single-cell suspension from the lymph nodes, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

-

For BrdU: Use flow cytometry or immunohistochemistry with an anti-BrdU antibody to quantify labeled cells.

-

-

Data Analysis: Calculate a Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is typically considered a positive result, indicating that the substance is a sensitizer.

Caption: Workflow for the Mouse Local Lymph Node Assay (LLNA).

Summary and Future Directions

The mechanism of action of this compound is predicated on the high electrophilicity of its isocyanate functional group. This reactivity drives the covalent modification of endogenous proteins, particularly at nucleophilic amine and hydroxyl groups, in a process known as haptenization. These modified self-proteins are subsequently treated as foreign antigens by the immune system, initiating a T-cell-mediated inflammatory cascade that manifests as respiratory and dermal sensitization.

While this model is strongly supported by extensive research into other aromatic isocyanates like phenyl isocyanate, significant knowledge gaps remain for the 2-ethylphenyl derivative specifically. Future research should prioritize:

-

Proteomic Screening: Unbiased proteomic studies to identify the specific protein targets of this compound in relevant cell types (e.g., bronchial epithelial cells, dendritic cells).

-

Signaling Pathway Analysis: Investigation into the downstream signaling pathways activated in immune cells following exposure to this compound-protein adducts.

-

Quantitative Reactivity Studies: Determining the reaction kinetics of this compound with key amino acids to build more precise predictive models of protein modification.

Elucidating these specific details will allow for a more refined risk assessment and the development of more targeted strategies for preventing and treating isocyanate-induced sensitization.

References

- Wikipedia. (n.d.). Phenyl isocyanate.

- U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile.

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Selected Monoisocyanates: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US).

- Gas-Sensing.com. (n.d.). Exploring Aromatic Isocyanates: Properties, Applications, and Safety.

- Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. DOI: 10.1039/P29850000721.

- Taylor & Francis. (n.d.). Phenyl isocyanate – Knowledge and References.

- Australian Government Department of Health. (2019). Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7672, Phenyl isocyanate.

- Ecetoc. (2025). Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations.

- Mi, L., et al. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 7(4), 1434–1441. DOI: 10.1021/pr700730h.

- Chung, F. L., et al. (2009). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 30(11), 1847–1852. DOI: 10.1093/carcin/bgp215.

- Karol, M. H., et al. (1996). Phenyl isocyanate is a potent chemical sensitizer. Toxicology Letters, 89(2), 143-149. DOI: 10.1016/s0378-4274(96)03798-8.

- Wang, Y., et al. (2015). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. Scientific Reports, 5, 12953. DOI: 10.1038/srep12953.

- Xiao, D., & Singh, S. V. (2006). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Journal of Pharmacology and Experimental Therapeutics, 317(1), 319-326. DOI: 10.1124/jpet.105.096537.

- Kamal, M. M., et al. (2023). Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways. Frontiers in Pharmacology, 14, 1281775. DOI: 10.3389/fphar.2023.1281775.

- Tice, R. R., et al. (1987). Results of in vitro and in vivo genetic toxicity tests on methyl isocyanate. Environmental Health Perspectives, 72, 183-187. DOI: 10.1289/ehp.8772183.

- Gapsys, V., et al. (2022). Accurate determination of protein:ligand standard binding free energies from molecular dynamics simulations. Nature Protocols, 17(4), 1114-1141. DOI: 10.1038/s41596-021-00676-1.

- Le, T. A., et al. (2025). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? Royal Society Open Science, 12(2), 241285. DOI: 10.1098/rsos.241285.

- Tepner, M., et al. (2009). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. The Journal of Physical Chemistry C, 113(37), 16493–16501. DOI: 10.1021/jp904975z.

- ResearchGate. (2023). (PDF) Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways.

Sources

- 1. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gas-sensing.com [gas-sensing.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. gas-sensing.com [gas-sensing.com]

- 7. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Ortho Effect in Action: A Technical Guide to the Reactivity of the Isocyanate Group in 2-Ethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic isocyanates are a cornerstone of modern synthetic chemistry, pivotal in the formation of polyurethanes, ureas, and a diverse array of functionalized molecules. Their reactivity, however, is not uniform and is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth analysis of the reactivity of 2-ethylphenyl isocyanate, a molecule where the isocyanate functionality is modulated by an adjacent ethyl group. We will dissect the intricate interplay of steric and electronic factors that govern its interactions with nucleophiles and provide field-proven methodologies for the precise characterization of its reaction kinetics. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize and control the reactivity of this versatile chemical entity.

The Fundamental Reactivity of Aromatic Isocyanates

The isocyanate group (–N=C=O) is a highly electrophilic functional group. The central carbon atom is bonded to two highly electronegative atoms (nitrogen and oxygen), resulting in a significant partial positive charge. This makes it a prime target for nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[1] The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which further enhances the electrophilicity of the isocyanate carbon.[2] This inherent reactivity is the basis for their widespread use in polymerization and derivatization reactions.[3]

The Influence of the Ortho-Ethyl Group: A Dichotomy of Effects

The placement of an ethyl group at the ortho position relative to the isocyanate group in this compound introduces a fascinating interplay of competing electronic and steric effects that modulate its reactivity.[4]

Electronic Effects

The ethyl group is a weak electron-donating group (EDG) through an inductive effect. This effect pushes electron density into the aromatic ring, which can slightly decrease the electrophilicity of the isocyanate carbon. A reduction in the partial positive charge on the carbon atom makes it a less potent target for nucleophiles, thereby leading to a slight decrease in reactivity compared to unsubstituted phenyl isocyanate.[3]

Steric Hindrance

The most significant consequence of the ortho-ethyl group is steric hindrance. The ethyl group physically obstructs the trajectory of an incoming nucleophile, making it more difficult to approach the electrophilic carbon of the isocyanate group.[4] This steric clash increases the activation energy of the reaction, leading to a more pronounced decrease in the reaction rate compared to the electronic effect. The larger size of the ethyl group compared to a methyl group (as in o-tolyl isocyanate) is expected to result in even greater steric hindrance.

The following diagram illustrates the factors influencing the reactivity of this compound.

Caption: The interplay of electronic and steric effects of the ortho-ethyl group on the reactivity of the isocyanate functionality.

Comparative Reactivity Profile

| Isocyanate | Substituent | Dominant Effect | Expected Relative Reactivity (vs. Phenyl Isocyanate) |

| Phenyl Isocyanate | None | Baseline | 1.00 |

| o-Tolyl Isocyanate | -CH₃ (ortho) | Moderate Steric Hindrance | ~0.3 - 0.5 |

| This compound | -CH₂CH₃ (ortho) | Significant Steric Hindrance | < 0.3 (Estimated) |

| p-Tolyl Isocyanate | -CH₃ (para) | Weak Electronic Effect | ~0.8 - 0.9 |

| p-Nitrophenyl Isocyanate | -NO₂ (para) | Strong Electronic Withdrawal | > 10 |

Note: The relative reactivity values for o-tolyl isocyanate are generalized from kinetic studies of substituted phenyl isocyanates with alcohols.[4] The value for this compound is an educated estimate based on the increased steric bulk of the ethyl group compared to the methyl group. A definitive value requires experimental validation as outlined in Section 5.

Reactivity with Common Nucleophiles

The reactions of this compound with various nucleophiles follow established pathways, though the rates are modulated by the ortho-ethyl group.

Reaction with Alcohols to Form Urethanes

The reaction with alcohols yields urethanes (carbamates). This reaction is of immense industrial importance for the production of polyurethanes. The reaction is generally second-order and is often catalyzed by tertiary amines or organometallic compounds.[5]

Caption: General reaction pathway for the formation of a urethane from this compound and an alcohol.

Reaction with Amines to Form Ureas

Primary and secondary amines react rapidly with isocyanates to form substituted ureas. This reaction is typically faster than the reaction with alcohols and often proceeds without the need for a catalyst.

Reaction with Water

The reaction with water is a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to form 2-ethylaniline and carbon dioxide. The newly formed amine can then react with another molecule of this compound to form a disubstituted urea. This reaction is crucial to consider, as trace amounts of water can lead to unwanted side products and affect polymer properties.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To authoritatively determine the reactivity of this compound, a comparative kinetic study is essential. This protocol outlines a robust method using in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction progress in real-time.

Objective

To determine the second-order rate constants for the reaction of this compound, o-tolyl isocyanate, and phenyl isocyanate with n-butanol in a non-polar solvent at a constant temperature.

Materials and Equipment

-

This compound (≥99%)

-

o-Tolyl Isocyanate (≥99%)

-

Phenyl Isocyanate (≥99%)

-

n-Butanol (anhydrous, ≥99.5%)

-

Toluene (anhydrous, ≥99.8%)

-

Nitrogen gas supply

-

Jacketed glass reactor with overhead stirrer and temperature control

-

In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

-

Syringes and needles

Experimental Workflow

Caption: Experimental workflow for the comparative kinetic analysis of isocyanate reactivity using in-situ FTIR spectroscopy.

Detailed Methodology

-

Reactor Preparation: Assemble a 250 mL jacketed glass reactor equipped with an overhead stirrer, a nitrogen inlet, a septum for injections, and a temperature probe. Ensure the system is completely dry.

-

Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to eliminate atmospheric moisture.

-

Solvent and Reagent Addition: Charge the reactor with 150 mL of anhydrous toluene. Add a precise volume of n-butanol to achieve the desired initial concentration (e.g., 0.1 M).

-